Home > Products > Screening Compounds P103149 > N6-2-(4-Aminophenyl)ethyladenosine
N6-2-(4-Aminophenyl)ethyladenosine -

N6-2-(4-Aminophenyl)ethyladenosine

Catalog Number: EVT-10895850
CAS Number:
Molecular Formula: C18H22N6O4
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N6-2-(4-Aminophenyl)ethyladenosine is a purine nucleoside.
Overview

N6-2-(4-Aminophenyl)ethyladenosine is a synthetic compound derived from adenosine, which plays a significant role in various biological processes, particularly in the modulation of adenosine receptors. This compound is characterized by the addition of a 4-aminophenyl group to the ethyl side chain of the adenosine molecule. It is primarily utilized in scientific research to investigate the pharmacological properties of adenosine receptor interactions and their implications in various physiological and pathological conditions.

Source

The compound was synthesized and characterized in several studies, with notable contributions from researchers such as Dr. R. A. Olsson at the University of South Florida, who provided essential insights into its synthesis and biological activity . The compound is cataloged under the Chemical Abstracts Service number 89705-21-5 and has been made available through various chemical suppliers like Sigma-Aldrich .

Classification

N6-2-(4-Aminophenyl)ethyladenosine is classified as an adenosine receptor ligand, specifically targeting A1 and A2A subtypes. Its structural modifications enhance its affinity for these receptors compared to natural adenosine, making it a valuable tool in pharmacological studies .

Synthesis Analysis

Methods

The synthesis of N6-2-(4-Aminophenyl)ethyladenosine involves several steps that modify the adenosine structure to incorporate the 4-aminophenyl group. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with commercially available adenosine or its derivatives.
  2. Reagents: Key reagents include dimethylformamide, 1-hydroxybenzotriazole, and carbodiimide coupling agents, which facilitate the formation of amide bonds between the amino group of the phenyl derivative and the N6 position of adenosine.

Technical Details

The specific synthesis protocol involves:

  • Dissolving starting materials in dimethylformamide.
  • Adding coupling agents and allowing the reaction to proceed under controlled conditions.
  • Purification through high-performance liquid chromatography to isolate the desired product .
Molecular Structure Analysis

Structure

N6-2-(4-Aminophenyl)ethyladenosine has a molecular formula of C18H22N6O4C_{18}H_{22}N_{6}O_{4} and a molecular weight of approximately 386.41 g/mol . The structure features:

  • An adenosine backbone with a modified N6 position.
  • An ethyl chain connecting to a para-aminophenyl group.

Data

The compound's empirical formula allows for detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity during synthesis.

Chemical Reactions Analysis

Reactions

N6-2-(4-Aminophenyl)ethyladenosine can undergo various chemical reactions typical for amines and nucleosides:

  • Acylation: It can react with acyl chlorides to form amides.
  • Iodination: The introduction of iodine isotopes (e.g., 125I^{125}I) for radiolabeling purposes allows for tracking its interactions with biological targets .

Technical Details

The iodination process typically involves using chloramine T as an oxidizing agent to facilitate the incorporation of iodine into the aromatic ring, followed by purification steps to isolate labeled compounds suitable for biological assays .

Mechanism of Action

Process

N6-2-(4-Aminophenyl)ethyladenosine acts primarily as an agonist at adenosine receptors, particularly influencing:

  • Cyclic AMP Production: It inhibits adenylate cyclase activity, leading to decreased levels of cyclic AMP in cells, which is crucial for various signaling pathways .
  • Receptor Conformation: The compound may stabilize specific conformations of adenosine receptors that differ from those stabilized by natural ligands, affecting downstream signaling pathways.

Data

Experimental studies have demonstrated that this compound can effectively modulate receptor activity in vitro, providing insights into its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points are often reported during synthesis but can vary based on purity.

Chemical Properties

  • Solubility: Soluble in polar solvents such as dimethylformamide and water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and mass spectrometry provide essential data on functional groups and molecular weight, confirming the identity of synthesized compounds.

Applications

N6-2-(4-Aminophenyl)ethyladenosine has several scientific uses:

  • Pharmacological Research: It serves as a tool for studying adenosine receptor dynamics and their roles in physiological processes like inflammation, cardiovascular function, and neuroprotection.
  • Drug Development: Insights gained from studies involving this compound can inform the design of new therapeutics targeting adenosine receptors for conditions such as heart disease, cancer, and neurological disorders .
Mechanisms of Adenosine Receptor Interaction and Selectivity

N⁶-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) represents a chemically modified adenosine analog characterized by the substitution of the N⁶-position with a 4-aminophenylethyl moiety. This structural modification endows APNEA with distinct receptor recognition properties while preserving the core ribose scaffold essential for adenosine receptor engagement. As a non-selective adenosine receptor agonist with notable affinity for the A₃ subtype, APNEA serves as a critical pharmacological probe for dissecting purinergic signaling mechanisms.

Structural Determinants of A₃ Adenosine Receptor Agonism

APNEA exhibits high-affinity binding to the human A₃ adenosine receptor (A₃AR), with dissociation constants (Kᵢ) reported in the low nanomolar range (e.g., 1–10 nM) [1] [4]. This affinity arises from specific molecular interactions within the orthosteric binding pocket of A₃AR:

  • Hydrogen Bonding Network: The exocyclic amino group of the adenine core forms hydrogen bonds with transmembrane residue Asn⁶.⁵⁵ (Ballesteros-Weinstein numbering), while the ribose 3'-hydroxyl group interacts with His⁷.⁴³ [5] [7].
  • Aminophenylethyl Anchor: The 4-aminophenyl ethyl extension penetrates deeply into a hydrophobic subpocket formed by residues Leu⁵.⁴³, Trp⁶.⁴⁸, and Ile⁷.³⁹. The para-amino group stabilizes this interaction through a water-mediated hydrogen bond to Glu⁷.⁴² [7].
  • Receptor Conformational Shift: Binding induces inward displacement of Transmembrane Helix 3 (TM3) and outward movement of TM6, characteristic of A₃AR activation [8].

Table 1: Key Residues in Human A₃ Adenosine Receptor for APNEA Binding

Residue (Ballesteros-Weinstein Numbering)Structural DomainInteraction Type with APNEA
Asn⁶.⁵⁵TM6Hydrogen bonding (adenine N6-H)
His⁷.⁴³TM7Hydrogen bonding (ribose 3'-OH)
Trp⁶.⁴⁸TM6π-π stacking (phenyl ring)
Ile⁷.³⁹TM7Van der Waals (ethyl chain)
Glu⁷.⁴²TM7Water-mediated H-bond (amino group)

Mutagenesis studies confirm that substitution of Asn⁶.⁵⁵ or Trp⁶.⁴⁸ reduces APNEA affinity by >100-fold, underscoring their indispensable roles [5]. Notably, the 4-aminophenyl extension exploits a steric niche inaccessible to endogenous adenosine, explaining APNEA’s enhanced A₃AR selectivity relative to unmodified adenosine [4] [7].

Cross-Reactivity with Adenosine A₁ and Adenosine A₂ Receptor Subtypes

Despite its A₃AR preference, APNEA demonstrates significant affinity for other adenosine receptor subtypes, complicating its pharmacological profile:

  • Adenosine A₁ Receptor (A₁AR): APNEA binds A₁AR with moderate affinity (Kᵢ ≈ 20–80 nM), facilitated by conserved residues in the orthosteric pocket (e.g., Asn⁶.⁵⁵). Divergent residues in extracellular loop 2 (e.g., His⁷.⁴³ in A₃AR vs. Leu⁷.⁴³ in A₁AR) partially explain the 10-fold lower A₁AR affinity relative to A₃AR [3] [7].
  • Adenosine A₂ₐ Receptor (A₂ₐAR): Affinity is substantially weaker (Kᵢ > 500 nM). The A₂ₐAR binding pocket exhibits reduced hydrophobicity and altered electrostatic properties near the ribose moiety, disfavoring APNEA’s phenyl ethyl extension [7] [8].
  • Thermodynamic Drivers: A₁AR binding is entropy-driven (hydrophobic desolvation), whereas A₃AR binding is enthalpy-driven (specific hydrogen bonds) [8].

Table 2: Comparative Affinity Profile of APNEA at Human Adenosine Receptors

Receptor SubtypeReported Kᵢ (nM)Selectivity Ratio (A₃AR vs. Subtype)Critical Structural Divergence
A₃AR1–101 (reference)Optimal hydrophobic subpocket depth
A₁AR20–804–8Leu⁷.⁴³ (vs. His⁷.⁴³ in A₃AR)
A₂ₐAR>500>50Reduced lipophilicity; wider ribose binding site
A₂вAR>1000>100Shallow ligand-binding vestibule

Crystallographic analyses reveal that Thr⁸.³⁶ (conserved in A₁AR/A₃AR but absent in A₂AR) forms hydrogen bonds with APNEA’s ribose group. Mutation of Thr⁸.³⁶ to alanine (as in common A₂ₐAR crystallization constructs) reduces APNEA affinity by 47-fold, highlighting its role in cross-reactivity [7].

Allosteric Modulation of Adenosine Receptor Signaling Pathways

APNEA influences adenosine receptor signaling beyond direct orthosteric activation, demonstrating complex allosteric behaviors:

  • Receptor Dimerization: APNEA stabilizes A₃AR–A₁AR heterodimers in neuronal membranes, potentiating Gαᵢ-dependent inhibition of adenylyl cyclase beyond additive effects. This dimerization enhances MAP kinase pathway activation while attenuating calcium mobilization [6] [8].
  • G Protein Coupling Bias: At A₃AR, APNEA preferentially engages β-arrestin-2 over Gαᵢ proteins in desensitized tissues, redirecting signaling toward ERK phosphorylation rather than cAMP suppression. This bias is contingent on phosphorylation of the receptor’s C-terminal tail [6] [8].
  • Allosteric Sodium Ion Effects: Sodium ions bind to a conserved site near Asp⁷.⁴⁹ in A₃AR, negatively modulating APNEA affinity. Molecular dynamics simulations indicate sodium occupancy induces a 3Å shift in TM7, occluding the 4-aminophenyl binding niche [5] [8].

Notably, APNEA augments the anticonvulsant efficacy of conventional antiepileptics (e.g., carbamazepine) in rodent models. This synergism is abolished by adenosine A₁ receptor antagonists, implicating allosteric integration of A₁AR and A₃AR signaling in neuronal excitability modulation [1] [2]. Radioligand displacement assays further demonstrate that APNEA reduces the dissociation rate of [[³H]CCPA] from A₁AR, consistent with positive allosteric modulation [6].

Properties

Product Name

N6-2-(4-Aminophenyl)ethyladenosine

IUPAC Name

2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C18H22N6O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)

InChI Key

XTPOZVLRZZIEBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.